5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid
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Overview
Description
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is found in a wide variety of plant species and is also secreted by the glands of at least one toad species . Methoxy groups (-OCH3) are often added to molecules to increase their lipophilicity and thus improve their absorption and penetration through biological barriers such as the blood-brain barrier .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray single crystal diffraction . The frontier molecular orbitals (FMOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated to estimate the chemical stability of a molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, boronic acids can participate in Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally .Scientific Research Applications
Synthesis and Chemical Transformations
Research has been dedicated to exploring the synthetic pathways and chemical transformations involving benzofuran derivatives. A notable example includes the study by Luo et al. (2005), which describes the syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. This research outlines a method that could potentially be applied to the synthesis of "5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid" derivatives, showcasing a mechanism that involves cyclization, rearrangement, and ring expansion, which may lead to compounds with inhibitory activities against enzymes like human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Luo et al., 2005).
Biological Activity and Potential Therapeutic Applications
The biological activities of compounds related to "this compound" have been explored, particularly focusing on their potential as antimicrobial and anticholinesterase agents. For instance, Krawiecka et al. (2012) prepared halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showing antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, which indicates the potential application of similar compounds in therapeutic contexts (Krawiecka et al., 2012).
Additionally, Luo et al. (2005) discussed the synthesis and anticholinesterase activity of novel carbamates based on furobenzofuran and methanobenzodioxepine molecular skeletons. These compounds were evaluated for their inhibitory effects on AChE and BChE, showing significant potency and selectivity, which highlights their potential use in managing conditions like Alzheimer's disease (Luo et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-3-5-12(6-4-11)23-10-16-17(18(19)20)14-9-13(22-2)7-8-15(14)24-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKHXNMIVRBLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=C(C3=C(O2)C=CC(=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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